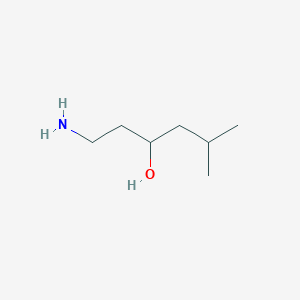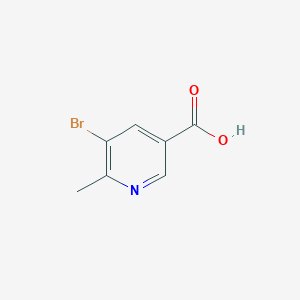
5-Bromo-6-methylnicotinic acid
Descripción general
Descripción
5-Bromo-6-methylnicotinic acid is a chemical compound with the CAS Number: 1190862-72-6 . It has a molecular weight of 216.03 and is typically stored at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-6-methylnicotinic acid . The InChI code is 1S/C7H6BrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
5-Bromo-6-methylnicotinic acid is a solid compound . It is stored at room temperature .Aplicaciones Científicas De Investigación
Electrocatalytic Synthesis
5-Bromo-6-methylnicotinic acid is involved in the electrocatalytic synthesis of 6-aminonicotinic acid. This process uses the electrochemical reduction of derivatives like 2-amino-5-bromopyridine, which is a critical step in synthesizing 6-aminonicotinic acid. This synthesis is significant for its application in various chemical reactions and potentially in pharmaceuticals (Gennaro et al., 2004).
Electrocatalytic Carboxylation
Another application is in the electrocatalytic carboxylation of derivatives like 2-amino-5-bromopyridine with CO2, resulting in the production of 6-aminonicotinic acid. This innovative method avoids the use of volatile and toxic solvents and catalysts, showcasing an environmentally friendly approach (Feng et al., 2010).
Synthesis of Key Intermediates
The compound also serves as a starting material for synthesizing key intermediates in pharmaceutical production. For instance, it's used in the synthesis of rupatadine, a drug with medicinal properties, through a process that emphasizes simplicity, efficiency, and environmental friendliness (Guo et al., 2015).
Antiproliferative Activity
Research into substituted nicotinic acid hydrazones indicates potential antiproliferative activities against certain leukemia cell lines. This suggests its possible role in developing new therapeutic agents for treating cancers (Abdel‐Aziz et al., 2012).
Enzymatic Biotransformation
5-Bromo-6-methylnicotinic acid derivatives are also significant in microbial biotransformation processes. These processes are used to produce hydroxylated heterocyclic carboxylic acid derivatives, which have various applications in chemical and pharmaceutical industries (Tinschert et al., 2000).
Coordination Chemistry
This compound is a subject of interest in coordination chemistry, particularly in the study of silver(I) coordination compounds. Understanding its behavior in such compounds can lead to insights into the formation of coordination polymers and complexes with potential applications in materials science (Aakeröy & Beatty, 1999).
Complex Synthesis and Structural Analysis
6-Methylnicotinic acid, a related compound, is used in the synthesis of complexes with diverse metals, leading to different structural formations. This synthesis plays a role in understanding molecular interactions and properties that can be applied in material science and nanotechnology (Luo et al., 2014).
Antibacterial Properties
Studies have shown that complexes of 2-Hydroxy-6-methylnicotinic acid with transition metals exhibit antibacterial properties against various bacteria. This indicates potential applications in developing new antimicrobial agents (Verma & Bhojak, 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
5-bromo-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZSBHFDCHGDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727885 | |
| Record name | 5-Bromo-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methylnicotinic acid | |
CAS RN |
1190862-72-6 | |
| Record name | 5-Bromo-6-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190862-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

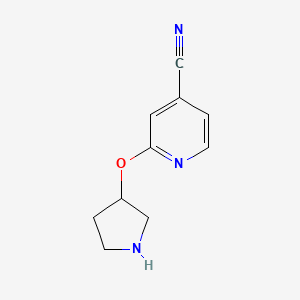
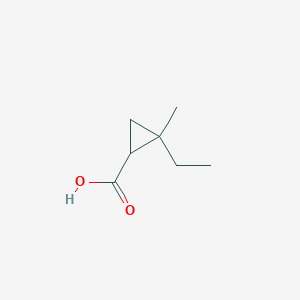

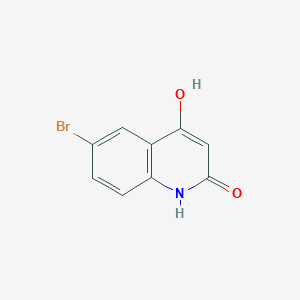
![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)

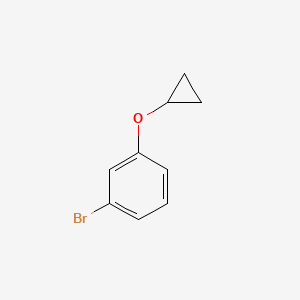
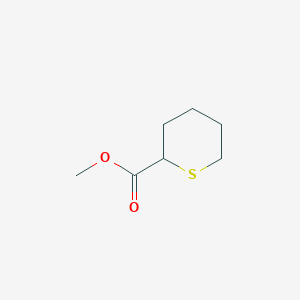


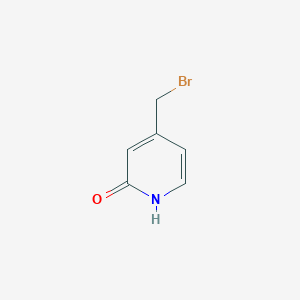
![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)

